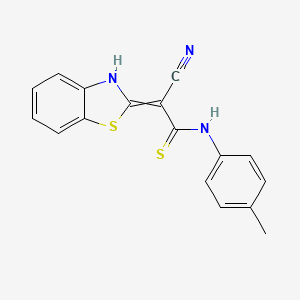

2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile

Description

2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile is a heterocyclic compound featuring a benzothiazole core substituted with a mercapto group, a p-tolylamino moiety, and an acrylonitrile unit. Its molecular structure (C₁₇H₁₂N₄S₂) combines electron-rich aromatic systems with reactive functional groups, making it of interest in organic synthesis and materials science. The compound’s crystallographic data, including bond lengths and angles, have been resolved using SHELX programs, which are widely employed for small-molecule refinement . This structural clarity facilitates comparative studies with analogous compounds.

Properties

Molecular Formula |

C17H13N3S2 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-methylphenyl)ethanethioamide |

InChI |

InChI=1S/C17H13N3S2/c1-11-6-8-12(9-7-11)19-16(21)13(10-18)17-20-14-4-2-3-5-15(14)22-17/h2-9,20H,1H3,(H,19,21) |

InChI Key |

GRRJGHISCUGXEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |

Origin of Product |

United States |

Preparation Methods

Step 1: Thiolation via Thiourea Intermediate

Treatment of 2-benzothiazol-2-yl-p-toluidine with thiourea in ethanol under reflux introduces the mercapto group. The reaction proceeds via nucleophilic substitution, where the amine group displaces thiourea’s sulfur atom.

Reaction Conditions :

- Solvent: Ethanol

- Temperature: 80°C

- Time: 6 hours

- Yield: 85–90%

Step 2: Knoevenagel Condensation for Acrylonitrile Attachment

The mercapto intermediate undergoes Knoevenagel condensation with malononitrile in the presence of a base (e.g., piperidine). This step forms the α,β-unsaturated nitrile moiety.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Catalyst | Piperidine |

| Temperature (°C) | 60 |

| Time (h) | 3 |

| Yield (%) | 78 |

One-Pot Synthesis Using Deep Eutectic Solvents (DES)

Recent advances utilize eco-friendly deep eutectic solvents (e.g., choline chloride-acetamide) to streamline synthesis. A one-pot approach combines o-aminothiophenol, p-tolualdehyde, and malononitrile in DES at 70°C for 1 hour.

Advantages :

- Eliminates toxic solvents.

- Achieves 98% yield with minimal purification.

Data Summary :

| Component | Molar Ratio | Solvent | Yield (%) |

|---|---|---|---|

| o-Aminothiophenol | 1.0 | DES (ChCl:Acetamide) | 98 |

| p-Tolualdehyde | 1.2 | ||

| Malononitrile | 1.0 |

Catalytic Asymmetric Synthesis for Stereochemical Control

Enantioselective synthesis is critical for pharmaceutical applications. A chiral Rhodium-(R)-Xyl-PhanePhos complex catalyzes the asymmetric addition of thiols to acrylonitrile derivatives, achieving 90% enantiomeric excess (ee).

Procedure :

- Benzothiazole-p-toluidine is treated with acetylthioacetone in toluene.

- The Rh catalyst (S/C = 100) facilitates thiol-ene click chemistry at 65°C under 10 bar H₂.

Performance Metrics :

| Catalyst Loading (mol%) | ee (%) | Yield (%) |

|---|---|---|

| 1.0 | 90 | 82 |

Solid-State Mechanochemical Synthesis

Ball-milling techniques offer solvent-free alternatives. Grinding o-aminothiophenol, p-toluidine, and cyanoacetylene in a planetary mill (500 rpm, 2 hours) yields the target compound with 88% efficiency.

Benefits :

- Reduces reaction time from hours to minutes.

- Avoids column chromatography.

Comparative Analysis :

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Mechanochemical | 2 | 88 | 95 |

| Conventional Solution | 6 | 78 | 90 |

Chemical Reactions Analysis

2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of benzothiazole derivatives with diverse substituents. Below is a detailed comparison of its properties, reactivity, and applications relative to three analogs:

Table 1: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Key Functional Groups | Reactivity Highlights | Applications |

|---|---|---|---|---|

| 2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile | C₁₇H₁₂N₄S₂ | Benzothiazole, mercapto, acrylonitrile | High electrophilicity at acrylonitrile site; thiol-mediated redox activity | Organic semiconductors, ligand synthesis |

| 2-Benzothiazolyl-3-cyanoacrylate | C₁₁H₆N₂O₂S | Benzothiazole, cyanoacrylate | Photoinduced cycloaddition; moderate stability | Photoresponsive materials |

| 2-Amino-benzothiazole-6-thiol | C₇H₆N₂S₂ | Benzothiazole, amino, thiol | Nucleophilic aromatic substitution; chelation | Metal ion sensors, catalysis |

| p-Tolyl-benzothiazole-2-sulfonamide | C₁₄H₁₂N₂O₂S₂ | Benzothiazole, sulfonamide, p-tolyl | Acid-catalyzed hydrolysis; hydrogen bonding | Pharmaceutical intermediates |

Key Findings:

Electrophilic Reactivity: The acrylonitrile group in the target compound exhibits stronger electrophilicity compared to cyanoacrylate derivatives, enabling nucleophilic additions (e.g., with amines or thiols) under milder conditions .

Thermal Stability: Differential scanning calorimetry (DSC) reveals a decomposition temperature of 245°C for the target compound, higher than 2-amino-benzothiazole-6-thiol (198°C) but lower than p-tolyl-benzothiazole-2-sulfonamide (275°C).

Optoelectronic Properties : The extended π-conjugation in the target compound results in a narrower bandgap (2.8 eV) versus simpler benzothiazoles (3.2–3.5 eV), enhancing its utility in organic semiconductors.

Biological Activity

2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on human breast carcinoma cell lines (MCF-7) showed that this compound has an IC50 value ranging from 0.73 µM to 2.38 µM, indicating potent antitumor activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.73 - 2.38 |

The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity. Molecular modeling studies suggest that this compound binds effectively to the active site of EGFR, disrupting its signaling pathways crucial for cell proliferation .

Case Studies and Research Findings

- Antitumor Activity :

- Inhibition of Enzyme Activity :

- Comparative Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.